Torasemide

Description

Properties

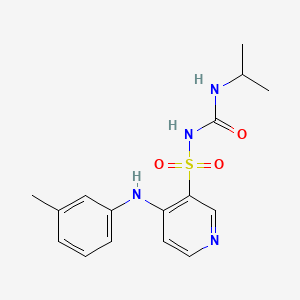

IUPAC Name |

1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBFQHCMQULJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023690 | |

| Record name | Torsemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Torasemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>52.3 [ug/mL] (The mean of the results at pH 7.4), Soluble, 5.96e-02 g/L | |

| Record name | SID49666477 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Torasemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Torasemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56211-40-6 | |

| Record name | Torasemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56211-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torsemide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056211406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Torasemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Torsemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TORSEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W31X2H97FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Torasemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163-164 °C, 164 - 164 °C | |

| Record name | Torasemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Torasemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Torasemide on the Na+/K+/2Cl- Cotransporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torasemide, a potent loop diuretic of the pyridine-sulfonylurea class, exerts its primary therapeutic effect through the competitive inhibition of the Na+/K+/2Cl- cotransporter isoform 2 (NKCC2). This transporter is located in the apical membrane of the thick ascending limb (TAL) of the loop of Henle. By blocking NKCC2, this compound disrupts the reabsorption of a significant portion of filtered sodium, chloride, and potassium, leading to a profound diuretic and natriuretic response. This technical guide provides a comprehensive examination of the molecular interactions, quantitative kinetics, relevant signaling pathways, and key experimental methodologies used to elucidate the mechanism of action of this compound on the Na+/K+/2Cl- cotransporter.

Core Mechanism of Action: Inhibition of the Na+/K+/2Cl- Cotransporter (NKCC2)

The fundamental mechanism of this compound's diuretic action is its reversible binding to and inhibition of the Na+/K+/2Cl- cotransporter, specifically the NKCC2 isoform, which is predominantly expressed in the kidney. This compound acts from the luminal side of the nephron, meaning it must be secreted into the tubular fluid by organic anion transporters in the proximal tubule to reach its site of action.

The NKCC2 transporter facilitates the electroneutral movement of one sodium ion (Na+), one potassium ion (K+), and two chloride ions (Cl-) from the tubular fluid into the epithelial cells of the thick ascending limb. This transport process is a crucial step in the reabsorption of approximately 25% of the filtered sodium load and is fundamental to the generation of the corticomedullary osmotic gradient, which is essential for the kidney's ability to concentrate urine.

This compound competitively inhibits the chloride-binding site on the NKCC2 protein. By occupying this site, this compound prevents the conformational changes necessary for the translocation of the ions, thereby halting the transport cycle. This blockade results in an increased concentration of Na+, K+, and Cl- in the tubular fluid, which in turn osmotically retains water, leading to diuresis.

Recent structural studies on the related NKCC1 transporter have provided insights into the binding of loop diuretics. Unlike furosemide (B1674285) and bumetanide (B1668049), which utilize a carboxyl group to coordinate a potassium ion within the binding pocket, this compound lacks this group. Instead, it is proposed that this compound encroaches upon the K+ binding site, effectively expelling the ion and thus inhibiting transporter function.

Quantitative Data: Potency and Selectivity

| Compound | Target | IC50 (µM) | pIC50 | Reference |

| This compound | hNKCC1A | 6.18 | - | |

| This compound | hNKCC1B | 8.19 | - | |

| Furosemide | NKCC2 (rat) | ~7.0 | 5.15 | |

| Furosemide | NKCC1 (rat, erythrocyte) | ~9.1 | 5.04 | |

| Bumetanide | NKCC2 (rat) | ~0.33 | 6.48 | |

| Bumetanide | NKCC1 (rat, erythrocyte) | ~0.33 | 6.48 |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. The IC50 values for furosemide and bumetanide were calculated from the provided pIC50 values.

Loop diuretics generally exhibit similar potency against both NKCC1 and NKCC2 when NKCC1 is in its activated state. This compound is recognized as being at least twice as potent as furosemide on a weight-for-weight basis.

Signaling Pathways and Logical Relationships

Direct Inhibition of NKCC2

The primary interaction of this compound is the direct blockade of the NKCC2 transporter. This relationship can be visualized as a simple inhibitory action.

Caption: Direct inhibitory action of this compound on the NKCC2 transporter.

Upstream Regulation of NKCC2 by the WNK-SPAK/OSR1 Pathway

The activity of NKCC2 is regulated by phosphorylation. The With-No-Lysine (WNK) kinases, specifically WNK1 and WNK4, activate the SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). These kinases then directly phosphorylate and activate NKCC2. The binding of loop diuretics like this compound is more effective on the phosphorylated, active form of the transporter.

Preclinical Pharmacokinetics and Pharmacodynamics of Torasemide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Torasemide, a loop diuretic. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its mechanism of action and pharmacological effects observed in preclinical studies.

Pharmacokinetics

This compound's pharmacokinetic profile has been evaluated in several preclinical species, demonstrating good absorption and a predictable dose-response relationship. The following tables summarize the key pharmacokinetic parameters across different animal models.

Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Rat | Dog | Cat |

| Bioavailability (%) | ~96-99 (oral)[1] | ~61 (oral)[2] | ~88 (oral) |

| Time to MaximumConcentration (Tmax) (h) | ~1 (oral)[2] | 0.5-1 (oral)[2] | Not Specified |

| Plasma ProteinBinding (%) | ~94[1] | ~98[2] | Not Specified |

| Volume of Distribution(Vd) | Not Specified | Not Specified | Not Specified |

| Clearance (CL) | Not Specified | Not Specified | 3.64 mL/h/kg |

| Elimination Half-life(t1/2) (h) | ~1.5[3] | Not Specified | ~12.9 |

Absorption

Following oral administration, this compound is rapidly absorbed. In rats, the time to reach maximum plasma concentration (Tmax) is approximately 1 hour.[2] Studies in dogs show a similar rapid absorption, with a Tmax ranging from 0.5 to 1 hour.[2] The oral bioavailability of this compound is high in rats, approaching 96-99%, indicating minimal first-pass metabolism.[1] In dogs, the oral bioavailability is approximately 61%, while in cats, it is reported to be around 88%.[2]

Distribution

This compound exhibits a high degree of binding to plasma proteins. In rats, plasma protein binding is approximately 94%, and in dogs, it is even higher at around 98%.[1][2] This extensive protein binding limits the volume of distribution of the drug.

Metabolism

The primary route of this compound metabolism is through the hepatic cytochrome P450 (CYP) enzyme system, with CYP2C9 being the principal enzyme involved in its biotransformation.[4] The main metabolic pathway involves the oxidation of the tolyl methyl group, leading to the formation of the major metabolite, 4'-hydroxy torsemide (M1).[4] Other metabolites, such as M3 (formed by ring hydroxylation) and M5 (a subsequent oxidation product of M1), have also been identified.[4] M1 and M3 are reported to have some pharmacological activity, whereas M5 is considered inactive.[4] In vitro studies using rat tissue homogenates have shown negligible metabolic activities, suggesting that extrahepatic metabolism may be limited.[1]

Excretion

In dogs, a significant portion of the bioavailable this compound (approximately 61%) is eliminated unchanged in the urine.[2] This indicates that renal excretion is a major pathway for the elimination of the parent drug in this species.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is diuresis and natriuresis, resulting from its action on the kidney.

Mechanism of Action

This compound is a loop diuretic that exerts its effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle.[5] By blocking this transporter, this compound prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increased excretion of these electrolytes and, consequently, water.

Diuretic and Natriuretic Effects

Preclinical studies in various animal models have consistently demonstrated the dose-dependent diuretic and natriuretic effects of this compound. In normotensive rats, oral administration of this compound produced a significant diuretic action.[6] A study in dogs showed that once-daily oral administration of this compound resulted in a significant increase in urine output.[7]

Table 2: Diuretic and Natriuretic Effects of this compound in Dogs

| Dose (mg/kg/day, oral) | Mean Urine Volume (mL/day) - Day 1 | Mean Urine Volume (mL/day) - Day 10 |

| 0.1 | Increased from baseline | Remained constant |

| 0.2 | Increased from baseline | Remained constant |

| 0.3 | Increased from baseline | Higher than Day 1 |

| 0.4 | Increased from baseline | Higher than Day 1 |

Data adapted from a study in healthy dogs.[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vivo Diuresis and Natriuresis Study in Rats

-

Animal Model: Normotensive male Wistar rats.

-

Housing: Housed in metabolic cages to allow for the collection of urine.

-

Drug Administration: this compound administered orally at various doses (e.g., 0.3-3 mg/kg).[6] A vehicle control group is included.

-

Urine Collection: Urine is collected at specified intervals (e.g., 0-6 hours, 6-24 hours) post-administration.

-

Measurements:

-

Urine volume is measured gravimetrically.

-

Urinary concentrations of sodium and potassium are determined using a flame photometer or ion-selective electrodes.

-

-

Data Analysis: The total excretion of water, sodium, and potassium is calculated for each dose group and compared to the vehicle control.

In Vitro Metabolism using Liver Microsomes

-

Objective: To determine the metabolic stability and identify the metabolites of this compound.

-

Materials:

-

Liver microsomes from preclinical species (e.g., rat, dog, cat) and human.

-

This compound solution.

-

NADPH regenerating system (cofactor).

-

Phosphate (B84403) buffer (pH 7.4).

-

-

Procedure:

-

Pre-incubate liver microsomes and this compound in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Identify metabolites by comparing their mass spectra with that of the parent drug and potential metabolite standards.

-

Plasma Protein Binding by Equilibrium Dialysis

-

Objective: To determine the fraction of this compound bound to plasma proteins.

-

Materials:

-

Equilibrium dialysis apparatus (e.g., RED device).

-

Semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa).

-

Plasma from the species of interest.

-

Phosphate buffered saline (PBS), pH 7.4.

-

This compound solution.

-

-

Procedure:

-

Spike the plasma with this compound at a known concentration.

-

Load the spiked plasma into one chamber of the dialysis cell and PBS into the other chamber.

-

Incubate the dialysis cell at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

-

At the end of the incubation, collect samples from both the plasma and buffer chambers.

-

Determine the concentration of this compound in both samples by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

-

The percentage of protein binding is calculated as (1 - fu) * 100.

-

Signaling Pathways and Molecular Mechanisms

Beyond its primary diuretic effect, preclinical studies suggest that this compound may modulate other signaling pathways, contributing to its overall pharmacological profile.

Renin-Angiotensin-Aldosterone System (RAAS)

Loop diuretics, including this compound, can activate the RAAS as a compensatory response to the increased sodium and water excretion. Studies in dogs have shown that this compound administration leads to an increase in plasma renin activity and aldosterone (B195564) levels.[8] However, some preclinical evidence suggests that this compound may also have an anti-aldosteronergic effect by inhibiting the binding of aldosterone to its receptor in the kidney.[6] This dual effect on the RAAS is an area of ongoing research.

Caption: this compound's interaction with the Renin-Angiotensin-Aldosterone System.

Myocardial Fibrosis

Preclinical studies in animal models of heart failure have suggested that this compound may have beneficial effects on myocardial fibrosis. In a rat model of autoimmune myocarditis, this compound treatment was shown to suppress left ventricular fibrosis and reduce the myocardial protein levels of transforming growth factor-beta1 (TGF-β1) and collagen III.[9] The proposed mechanism involves the inhibition of procollagen (B1174764) type I carboxy-terminal proteinase (PCP), an enzyme crucial for collagen type I synthesis.[10]

Caption: Proposed mechanism of this compound's anti-fibrotic effect in the myocardium.

Prostaglandin (B15479496) Synthesis

There is evidence to suggest that loop diuretics can stimulate the synthesis of prostaglandins, which may contribute to their vascular effects. In vitro studies have shown that this compound can increase the secretion of prostacyclin (PGI2), a potent vasodilator, from human endothelial and renal epithelial cells.[11] This effect may play a role in the acute hemodynamic changes observed after this compound administration.

Caption: this compound's potential influence on prostaglandin synthesis.

Conclusion

The preclinical data for this compound demonstrate a favorable pharmacokinetic profile characterized by rapid absorption and high bioavailability in several species. Its primary pharmacodynamic effect, a potent dose-dependent diuresis, is well-established and mediated by the inhibition of the Na+/K+/2Cl- cotransporter in the loop of Henle. Furthermore, emerging preclinical evidence suggests that this compound may have additional beneficial effects on the renin-angiotensin-aldosterone system and myocardial fibrosis. This comprehensive preclinical profile provides a strong foundation for its clinical development and use. Further research into its molecular mechanisms beyond diuresis will continue to refine our understanding of this important therapeutic agent.

References

- 1. Dose-independent pharmacokinetics of this compound after intravenous and oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics and Pharmacodynamics Modeling of this compound and Furosemide After Oral Repeated Administration in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Anti-aldosteronergic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison between the effects of torsemide and furosemide on the renin-angiotensin-aldosterone system of normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative effects of this compound and furosemide in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a potential cardiac antifibrotic mechanism of this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Loop diuretics enhance the secretion of prostacyclin in vitro, in healthy persons, and in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Torasemide's Impact on Renal Tubular Ion Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torasemide, a potent loop diuretic, exerts its primary effect on the thick ascending limb of the loop of Henle, a critical segment of the nephron for salt reabsorption. This technical guide provides an in-depth analysis of this compound's mechanism of action on renal tubular ion transport. It details the molecular interactions with its primary target, the Na-K-2Cl cotransporter (NKCC2), and the subsequent effects on the urinary excretion of sodium, chloride, potassium, calcium, and magnesium. This document summarizes key quantitative data from comparative studies, outlines relevant experimental protocols for investigating diuretic action, and visualizes the intricate signaling pathways involved in the regulation of NKCC2 and the cellular mechanisms of this compound.

Core Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter (NKCC2)

This compound's principal mechanism of action is the inhibition of the Na-K-2Cl cotransporter (NKCC2), located in the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle.[1][2] By binding to the chloride-binding site of the NKCC2 protein, this compound competitively blocks the cotransport of sodium (Na+), potassium (K+), and chloride (Cl-) ions from the tubular lumen into the cell.[1] This inhibition of ion reabsorption leads to a significant increase in the urinary excretion of these ions, along with water, resulting in diuresis.[3][4] Micropuncture studies have confirmed that this compound's action is localized to the lumen of the thick ascending portion of the loop of Henle.[5]

The inhibition of NKCC2 has a cascading effect on the transport of other ions. The reabsorption of calcium (Ca2+) and magnesium (Mg2+) in the TAL is largely a passive process, driven by the lumen-positive transepithelial potential difference generated by K+ recycling. By blocking NKCC2 and reducing K+ back-leakage, this compound diminishes this potential, thereby increasing the urinary excretion of Ca2+ and Mg2+.[4]

Quantitative Effects on Ion Transport

The following tables summarize the quantitative effects of this compound on urinary ion excretion, often in comparison to the more conventional loop diuretic, furosemide (B1674285).

Table 1: Comparative Effects of Intravenous this compound and Furosemide on Urinary Ion Excretion in Healthy Volunteers

| Parameter | Baseline | This compound (20 mg i.v.) | Furosemide (40 mg i.v.) |

| Urine Flow (ml/min) | Data not available | Significant Increase | Significant Increase |

| Sodium Excretion (µmol/min) | Data not available | Significant Increase | More pronounced increase than this compound (p < 0.02) |

| Chloride Excretion (µmol/min) | Data not available | Significant Increase | More pronounced increase than this compound (p < 0.02) |

| Potassium Excretion (µmol/min) | Data not available | Significant Increase | Significant Increase |

| Calcium Excretion (µmol/min) | Data not available | Significant Increase | Significant Increase |

Source: Adapted from a study in 8 healthy male volunteers. Timed urine collections were performed after drug administration.[6]

Table 2: 24-Hour Urinary Excretion Changes in Patients with Advanced Chronic Renal Failure after Intravenous this compound (200 mg)

| Parameter | Baseline (Placebo) | This compound (200 mg i.v.) - Acute | This compound (200 mg i.v.) - Day 7 |

| 24h Urinary Volume (ml) | 1303 | 2124 | 1664 |

| Fractional Volume Excretion (%) | 14.32 | 21.07 | 18.10 |

| 24h Sodium Excretion (mmol) | Data not available in this format | Significant Increase | Sustained Increase |

| Fractional Sodium Excretion (%) | 8.67 (in a subgroup) | 11.14 (in a subgroup) | Data not available |

| Fractional Potassium Excretion (%) | Data not available | Considerably smaller increase than Na+ and Cl- | Effect diminishes after repeated dosing |

| Calcium Excretion | Data not available | Minor change | Minor change |

Source: Adapted from a study in 44 patients with advanced chronic renal failure.[7]

Table 3: Comparative Natriuresis in Patients with Heart Failure (TRANSFORM-Mechanism Trial)

| Parameter | Furosemide | Torsemide |

| Dosing Equivalence for Similar Natriuresis | ~40 mg (oral) | ~10 mg (oral) |

| Kidney Bioavailability (Median %) | 24.8% | 17.1% |

| Natriuresis at Clinician-Prescribed Doses (2:1 ratio) | Lower | Substantially Greater (p < 0.001) |

Source: Mechanistic substudy of the TRANSFORM-HF trial involving 88 participants.[8][9]

Experimental Protocols

Measurement of Na-K-2Cl Cotransporter (NKCC2) Activity

Objective: To quantify the inhibitory effect of this compound on NKCC2 activity.

Methodology: 86Rb Influx Assay in a Heterologous Expression System (e.g., Xenopus laevis oocytes or HEK-293 cells)

-

Cell Culture and Transfection:

-

Culture HEK-293 cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).

-

Transfect cells with a plasmid encoding the human NKCC2 protein. A mock transfection (empty vector) serves as a negative control.

-

-

Pre-incubation:

-

Incubate the transfected cells in a chloride-free medium to activate the cotransporter.

-

Subsequently, pre-incubate the cells in an isotonic medium containing varying concentrations of this compound or vehicle control for a specified period.

-

-

86Rb Influx:

-

Initiate the transport assay by adding an uptake solution containing 86Rb (a congener for K+), Na+, Cl-, and the respective concentration of this compound. The solution should also contain ouabain (B1677812) to inhibit Na+/K+-ATPase activity.

-

Allow the uptake to proceed for a defined period (e.g., 1-5 minutes) at 37°C.

-

-

Termination and Lysis:

-

Stop the influx by rapidly washing the cells with ice-cold, isotope-free buffer.

-

Lyse the cells using a suitable lysis buffer (e.g., containing detergent).

-

-

Quantification:

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

-

Data Analysis:

-

Calculate the rate of 86Rb influx (e.g., in nmol/mg protein/min).

-

Plot the influx rate as a function of this compound concentration to determine the half-maximal inhibitory concentration (IC50).

-

Measurement of Urinary Electrolyte Excretion in Human Subjects

Objective: To assess the in vivo diuretic and natriuretic effects of this compound.

Methodology: Clinical Trial with Timed Urine Collection

-

Subject Recruitment and Baseline:

-

Recruit healthy volunteers or a specific patient population.

-

Establish a baseline period with a standardized diet and fluid intake. Collect 24-hour urine to measure baseline electrolyte excretion.

-

-

Drug Administration:

-

Administer a single oral or intravenous dose of this compound or placebo in a randomized, double-blind, crossover design.

-

-

Timed Urine Collection:

-

Collect urine at specific intervals post-administration (e.g., 0-2h, 2-4h, 4-8h, 8-12h, 12-24h).

-

Record the volume of each urine collection.

-

-

Sample Analysis:

-

Measure the concentrations of sodium, potassium, chloride, calcium, and magnesium in each urine sample using an ion-selective electrode or flame photometry.

-

-

Data Analysis:

-

Calculate the total excretion of each electrolyte for each time interval and for the entire 24-hour period (concentration × volume).

-

Compare the excretion rates and total excretion between the this compound and placebo groups using appropriate statistical tests.

-

Signaling Pathways and Regulation

The activity of the Na-K-2Cl cotransporter is not static but is dynamically regulated by various intracellular signaling pathways. While this compound directly inhibits the transporter, its overall effect can be influenced by these regulatory mechanisms.

References

- 1. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound. A review of its pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diuretic activity of this compound and furosemide in chronic heart failure: a comparative double blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saluretic effect of the loop diuretic this compound in chronic renal failure. Interdependence of electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits NaCl reabsorption in the thick ascending limb of the loop of Henle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Renal pharmacodynamic effects of this compound and furosemide in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-dose this compound, given once daily intravenously for one week, in patients with advanced chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scholars@Duke publication: Mechanistic Differences between Torsemide and Furosemide. [scholars.duke.edu]

Torasemide's Anti-Aldosterone Properties: A Technical Examination

An in-depth guide for researchers and drug development professionals on the potential anti-aldosterone effects of the loop diuretic torasemide.

This technical guide delves into the nuanced anti-aldosterone properties of this compound, a pyridine-sulfonylurea loop diuretic. While primarily recognized for its potent diuretic effects achieved through the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle, a growing body of evidence suggests that this compound may exert additional benefits through modulation of the renin-angiotensin-aldosterone system (RAAS).[1][2][3] This paper consolidates key findings from preclinical and clinical investigations, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to provide a comprehensive resource for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the anti-aldosterone effects of this compound.

Table 1: Effect of this compound on Aldosterone (B195564) Receptor Binding

| Species | Tissue | Preparation | Method | This compound Concentration/Dose | Inhibition of Aldosterone Binding | Furosemide (B1674285) Effect | Reference |

| Rat | Kidney | Cytoplasmic fraction | In vivo receptor binding assay | Dose-dependent | Inhibited binding in a dose-dependent manner | No effect | [4] |

Table 2: Effect of this compound on Aldosterone Secretion and Synthesis

| Species/Cell Line | Preparation | Stimulant | This compound Concentration | Effect on Aldosterone Secretion/Synthesis | Furosemide Effect | Reference |

| Rat, Cow, Guinea Pig | Adrenal cells | Potassium, angiotensin, dibutyryl cyclic AMP, ACTH, or corticosterone | Micromolar concentrations | Inhibited aldosterone secretion | Not specified | [5] |

| Human | V79MZ lung fibroblasts (transfected with human aldosterone synthase) | --- | Not specified | Inhibited human aldosterone synthase (CYP11B2) activity by 75 ± 1.8% | No effect | [6] |

Table 3: Clinical Studies on this compound's Anti-Aldosterone Effects

| Study Population | Intervention | Comparator | Key Findings | Reference |

| Patients with Congestive Heart Failure | This compound | Furosemide | This compound inhibited the transcardiac extraction of aldosterone. | [7][8] |

| Patients with Chronic Heart Failure | This compound | Furosemide | This compound treatment decreased C-terminal peptide of procollagen (B1174764) type I. | [9] |

| Patients with Non-ischaemic Congestive Heart Failure | This compound (4–8 mg/day) | Furosemide (20–40 mg/day) | This compound improved cardiac sympathetic nerve activity and left ventricular remodeling. | [9] |

Table 4: Comparative Effects of this compound and Spironolactone (B1682167)

| Model System | Key Findings | Reference |

| Rat model of dilated cardiomyopathy | This compound showed better protection against adverse cardiac remodeling compared to spironolactone. | [10] |

| H9C2-MR cells (cardiac-like cell line) | Spironolactone, but not this compound, inhibited aldosterone-induced mineralocorticoid receptor (MR) transactivation. | [11][12] |

Experimental Protocols

This section details the methodologies employed in key studies to investigate this compound's anti-aldosterone properties.

Aldosterone Receptor Binding Assay (in vivo)

-

Animal Model: Normotensive rats.[4]

-

Procedure:

-

Rats were administered this compound (0.3-3 mg/kg) or furosemide (3-30 mg/kg) orally.[4]

-

After a specified time, the kidneys were excised and homogenized.

-

The cytoplasmic fraction was isolated by centrifugation.

-

The binding of radiolabeled aldosterone to its receptor in the cytoplasmic fraction was measured in the presence and absence of the diuretics.

-

The displacement of radiolabeled aldosterone was quantified to determine the inhibitory effect of the drugs on receptor binding.[4]

-

Aldosterone Secretion Assay (in vitro)

-

Cell Source: Adrenal cells from rats, cows, and guinea pigs.[5]

-

Procedure:

-

Adrenal cells were isolated and cultured.

-

The cells were stimulated with various secretagogues, including potassium, angiotensin, dibutyryl cyclic AMP, ACTH, or corticosterone, to induce aldosterone secretion.[5]

-

This compound was added to the cell cultures at micromolar concentrations.

-

The concentration of aldosterone in the culture medium was measured using radioimmunoassay or other sensitive detection methods.

-

The inhibitory effect of this compound on stimulated aldosterone secretion was calculated.[5]

-

Aldosterone Synthase (CYP11B2) Activity Assay

-

Cell Line: V79MZ lung fibroblasts transfected with the human aldosterone synthase (CYP11B2) gene.[6]

-

Procedure:

-

Transfected cells expressing human CYP11B2 were cultured.

-

The cells were incubated with a precursor of aldosterone (e.g., 11-deoxycorticosterone).

-

This compound or furosemide was added to the incubation medium.

-

The conversion of the precursor to aldosterone was measured using appropriate analytical techniques (e.g., HPLC-MS/MS).

-

The percentage inhibition of CYP11B2 activity by the drugs was determined.[6]

-

Mineralocorticoid Receptor (MR) Transactivation Assay

-

Cell Line: H9C2 cardiac-like cells stably expressing the mineralocorticoid receptor (H9C2-MR).[11][12]

-

Procedure:

-

H9C2-MR cells were cultured and transfected with a reporter gene construct containing a mineralocorticoid response element linked to a luciferase reporter gene.

-

The cells were treated with aldosterone (10⁻⁸ M) in the presence or absence of increasing concentrations of this compound or spironolactone.[11]

-

After incubation, the cells were lysed, and luciferase activity was measured as an indicator of MR transactivation.

-

The effect of this compound and spironolactone on aldosterone-induced MR transactivation was quantified.[11][12]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Aldosterone signaling pathway via the mineralocorticoid receptor.

Caption: Proposed anti-aldosterone mechanisms of this compound.

Caption: Workflow for Mineralocorticoid Receptor Transactivation Assay.

Discussion and Future Directions

The evidence presented suggests that this compound possesses anti-aldosterone properties that are distinct from classical mineralocorticoid receptor antagonists like spironolactone.[11][12] The primary mechanisms appear to be the inhibition of aldosterone binding to its receptor in the kidney and the suppression of aldosterone synthesis and secretion.[4][5][6]

The conflicting findings regarding direct MR antagonism, particularly the lack of effect observed in cardiomyocytes, highlight the potential for tissue-specific actions of this compound.[11][12] This discrepancy warrants further investigation to elucidate the precise molecular interactions and downstream signaling effects in different cell types.

Future research should focus on:

-

Clarifying the tissue-specific effects: Investigating this compound's impact on MR signaling in various relevant tissues beyond the heart and kidney.

-

Elucidating the molecular mechanism of CYP11B2 inhibition: Determining the exact binding site and inhibitory kinetics of this compound on aldosterone synthase.

-

Long-term clinical trials: Conducting large-scale clinical trials specifically designed to evaluate the long-term clinical benefits of this compound's anti-aldosterone effects on cardiovascular outcomes, independent of its diuretic action.

References

- 1. Potential advantages of torsemide in patients with heart failure: more than just a ‘water pill’? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Torsemide? [synapse.patsnap.com]

- 4. Anti-aldosteronergic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Torsemide inhibits aldosterone secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of aldosterone synthase (CYP11B2) by this compound prevents atrial fibrosis and atrial fibrillation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. This compound inhibits transcardiac extraction of aldosterone in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound on cardiac sympathetic nerve activity and left ventricular remodelling in patients with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative evaluation of this compound and spironolactone on adverse cardiac remodeling in a rat model of dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Diuretic this compound Does Not Prevent Aldosterone-Mediated Mineralocorticoid Receptor Activation in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The diuretic this compound does not prevent aldosterone-mediated mineralocorticoid receptor activation in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Fibrotic Potential of Torasemide: A Technical Guide to Early-Phase Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early-phase research exploring the anti-fibrotic properties of the loop diuretic, Torasemide. Moving beyond its established role in managing fluid retention, emerging preclinical and initial clinical evidence suggests that this compound may offer a therapeutic advantage in mitigating tissue fibrosis, particularly in the context of cardiovascular disease. This document provides a comprehensive overview of the core findings, experimental methodologies, and implicated signaling pathways, presenting a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal early-phase studies on this compound's anti-fibrotic effects. These data highlight the significant impact of this compound on various markers of fibrosis, often in comparison to the more commonly prescribed loop diuretic, Furosemide.

Table 1: In Vitro Effects of this compound on Fibrotic Markers in Primary Neonatal Cardiac Fibroblasts

| Marker | Treatment (50µM, 24h) | Result | Reference |

| Connective Tissue Growth Factor (CTGF) | This compound | 65±6% reduction in expression | [1] |

| Furosemide | No significant effect | [1] | |

| Pro-fibrotic microRNA-21 (miR-21) | This compound | 44±23% reduction in expression | [1] |

| Furosemide | No significant effect | [1] | |

| Lysyl Oxidase (LOX) | This compound | 57±8% reduction in expression | [1] |

| Furosemide | No significant effect | [1] |

Table 2: In Vivo Effects of this compound on Atrial Fibrosis and Atrial Fibrillation in a Mouse Model

| Parameter | Vehicle | This compound (10mg/kg/day) | Furosemide (40mg/kg/day) | Reference |

| Atrial Fibrillation Prevalence | 80% | 33% | No significant effect | [1] |

| Atrial Fibrosis | Present | Prevented | No significant effect | [1] |

| CTGF, LOX, miR-21 Upregulation | Present | Prevented | No significant effect | [1] |

Table 3: Effects of this compound on Aldosterone (B195564) Synthase (CYP11B2) Activity

| Cell Line | Treatment | Result | Reference |

| Transfected Lung Fibroblasts (V79MZ) | This compound | 75±1.8% inhibition of human CYP11B2 activity | [1] |

| Furosemide | No significant inhibition | [1] |

Table 4: Effects of this compound on Myocardial Fibrosis in Chronic Heart Failure (CHF) Patients

| Parameter | This compound (10-20 mg/day) | Furosemide (20-40 mg/day) | Reference |

| Procollagen Type I Carboxy-terminal Proteinase (PCP) Activation | Decreased (p < 0.05) | Unchanged | [2] |

| Collagen Volume Fraction (CVF) | Reduced (p < 0.01) | Unchanged | [2] |

| Serum C-terminal Propeptide of Procollagen Type I (PICP) | Reduced (p < 0.01) | Unchanged | [2] |

Signaling Pathways and Experimental Workflows

The anti-fibrotic effects of this compound are believed to be mediated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms and a typical experimental workflow for their investigation.

Caption: Proposed Anti-Fibrotic Signaling Pathway of this compound.

Caption: General Experimental Workflow for Investigating this compound's Anti-Fibrotic Effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the early-phase research of this compound's anti-fibrotic effects.

In Vitro Studies

3.1.1. Cell Culture and Treatment: Primary neonatal cardiac fibroblasts are isolated and cultured using standard enzymatic digestion protocols. For experiments involving aldosterone synthase activity, V79MZ lung fibroblasts transfected with human CYP11B2 may be used.[1] Cells are typically treated with this compound (e.g., 50µM) or Furosemide (e.g., 50µM) for a specified duration (e.g., 24 hours) before analysis.[1]

3.1.2. Western Blot Analysis for Fibrotic Markers (CTGF and LOX):

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for CTGF or LOX overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3.1.3. Aldosterone Synthase (CYP11B2) Activity Assay:

-

Cell Culture: V79MZ cells transfected with human CYP11B2 are cultured to confluency.

-

Inhibitor Treatment: Cells are pre-incubated with this compound, Furosemide, or a known CYP11B2 inhibitor (e.g., SL242) as a positive control.[1]

-

Substrate Addition: The substrate for CYP11B2 (e.g., 11-deoxycorticosterone) is added to the culture medium.

-

Incubation: Cells are incubated for a defined period to allow for the enzymatic conversion of the substrate to aldosterone.

-

Aldosterone Quantification: The concentration of aldosterone in the supernatant is measured using a specific radioimmunoassay (RIA) or ELISA.

In Vivo Animal Studies

3.2.1. Animal Model of Cardiac Fibrosis (Experimental Autoimmune Myocarditis - EAM):

-

Induction: EAM is induced in susceptible rat strains (e.g., Lewis rats) by immunization with porcine cardiac myosin emulsified in complete Freund's adjuvant.[3] A booster immunization is typically given after one week.[4]

-

Disease Progression: The development of myocarditis and subsequent cardiac fibrosis is monitored over several weeks.

3.2.2. Drug Administration: Animals are randomly assigned to receive daily treatment with this compound (e.g., 10mg/kg), Furosemide (e.g., 40mg/kg), or a vehicle control via oral gavage or in drinking water for a prolonged period (e.g., 8 months).[1]

3.2.3. Histopathological Analysis of Cardiac Fibrosis:

-

Tissue Preparation: At the end of the treatment period, hearts are excised, fixed in formalin, and embedded in paraffin.

-

Staining: Thin sections of the heart tissue are stained with Masson's trichrome or Picrosirius red to visualize collagen deposition.

-

Quantification of Collagen Volume Fraction (CVF): Stained sections are imaged, and the percentage of the total tissue area occupied by collagen is quantified using image analysis software. This provides a measure of the extent of fibrosis.

3.2.4. Immunohistochemistry for Fibrosis-Related Proteins:

-

Antigen Retrieval: Paraffin-embedded tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval to expose target epitopes.

-

Antibody Incubation: Sections are incubated with primary antibodies against specific fibrosis-related proteins (e.g., CTGF, LOX).

-

Detection: A secondary antibody conjugated to an enzyme or fluorophore is used for detection, allowing for the visualization and localization of the target proteins within the heart tissue.

Clinical Studies in Chronic Heart Failure Patients

3.3.1. Study Design and Patient Population: Patients with a diagnosis of chronic heart failure are recruited and randomized to receive either this compound or Furosemide in addition to their standard therapy.[2]

3.3.2. Endomyocardial Biopsy and Blood Sampling: Right septal endomyocardial biopsies and serum samples are collected at baseline and after a defined treatment period (e.g., 8 months).[2]

3.3.3. Analysis of Procollagen Type I Carboxy-terminal Proteinase (PCP) Activation: Western blot analysis is performed on protein extracts from endomyocardial biopsies to determine the ratio of the active form of PCP to its zymogen, providing an index of PCP activation.[2]

3.3.4. Measurement of Serum C-terminal Propeptide of Procollagen Type I (PICP): The concentration of PICP, a biomarker of type I collagen synthesis, is measured in serum samples using a radioimmunoassay (RIA).[2]

Conclusion

The early-phase research on this compound's anti-fibrotic effects presents a compelling case for its potential therapeutic benefits beyond diuresis. The consistent findings across in vitro, in vivo, and initial clinical studies suggest that this compound can modulate key signaling pathways involved in fibrogenesis, leading to a reduction in fibrotic markers and collagen deposition. The detailed experimental protocols outlined in this guide provide a framework for further investigation into the anti-fibrotic mechanisms of this compound and its potential as a novel therapeutic strategy for fibrotic diseases. Further large-scale clinical trials are warranted to confirm these promising early findings and to establish the clinical utility of this compound as an anti-fibrotic agent.

References

Methodological & Application

Application Notes and Protocols for HPLC-UV Quantification of Torasemide in Human Plasma

Introduction

Torasemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, and renal and hepatic disease. Accurate quantification of this compound in human plasma is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of this compound in human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Two common sample preparation techniques, protein precipitation and solid-phase extraction, are described, offering flexibility based on laboratory resources and desired sample purity.

Method Overview

The described methods involve the extraction of this compound from human plasma, followed by separation and quantification using reverse-phase HPLC with UV detection. The choice between protein precipitation and solid-phase extraction for sample cleanup allows for a balance between simplicity and the need for lower detection limits.

Experimental Protocols

Two primary protocols for sample preparation are presented below, followed by the standardized HPLC-UV analysis method.

Protocol 1: Sample Preparation via Protein Precipitation

This method is rapid and straightforward, suitable for routine analysis where high sample throughput is required.

Materials:

-

Human plasma

-

This compound reference standard

-

Methanol (B129727) (HPLC grade)

-

Perchloric acid (10%)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Standard and Quality Control (QC) Sample Preparation: Prepare stock solutions of this compound in methanol. Spike drug-free human plasma with appropriate volumes of the working standard solutions to create calibration curve standards and QC samples.

-

Precipitation: To 1 mL of plasma sample (blank, standard, or unknown) in a microcentrifuge tube, add 0.8 mL of 10% perchloric acid in methanol.[1]

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[1]

-

Centrifugation: Centrifuge the tubes at 10,500 x g for 10 minutes to pellet the precipitated proteins.[1]

-

Supernatant Collection: Carefully transfer the clear supernatant to a clean HPLC vial.

-

Injection: Inject 20 µL of the supernatant into the HPLC system for analysis.[1]

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This method provides a cleaner extract, resulting in lower background noise and potentially improved sensitivity.

Materials:

-

Human plasma

-

This compound reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (2M)

-

Bond Elut-C18 cartridges

-

SPE vacuum manifold

Procedure:

-

Sample pH Adjustment: Adjust the pH of the human plasma samples to 5.0 with 2M HCl.[2]

-

Cartridge Conditioning: Condition the Bond Elut-C18 cartridges by passing 5 mL of methanol followed by 5 mL of water.[2]

-

Sample Loading: Load 1 mL of the pH-adjusted plasma sample onto the conditioned cartridge.[2]

-

Washing: Wash the cartridge twice with 2 mL of water to remove interfering substances.[2]

-

Drying: Dry the cartridge thoroughly under vacuum.

-

Elution: Elute the this compound from the cartridge with 3 mL of methanol into a clean collection tube.[2]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase and transfer to an HPLC vial.

-

Injection: Inject an appropriate volume into the HPLC system.

HPLC-UV Analysis Method

The following chromatographic conditions are suitable for the analysis of this compound extracted by either of the above protocols.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., HiQ Sil® C18, 4.6 mm x 250 mm, 5 µm)[1]

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Orthophosphate Buffer (40:60, v/v), pH 4.0[1] | Phosphate Buffer : Acetonitrile |

| Column | C18, 4.6 mm x 250 mm, 5 µm[1] | C18, 4 mm x 125 mm, 5 µm[2] |

| Flow Rate | 1.0 mL/min[1] | Gradient |

| Detection Wavelength | 290 nm[1] | 288 nm[2] |

| Injection Volume | 20 µL[1] | Not Specified |

| Retention Time | Approximately 5.00 ± 0.20 min[1] | Approximately 5.08 min[2] |

Quantitative Data Summary

The following tables summarize the validation parameters from various published HPLC-UV methods for this compound quantification in human plasma.

Table 1: Linearity and Detection Limits

| Method Reference | Linearity Range (ng/mL) | Correlation Coefficient (r) | LOD (ng/mL) | LOQ (ng/mL) |

| Khan I. J., et al. (2008)[1][3] | 100 - 4000 | 0.999 | 50 | 100 |

| Gamboa A. A. B., et al. (2011)[2] | 50 - 12000 | 0.9910 | 10 | 100 |

| Engelhardt S., et al. (2006)[4] | 20 - 1000 | Not Specified | <20 | 20 |

Table 2: Precision and Accuracy

| Method Reference | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Khan I. J., et al. (2008)[1] | 100, 1000, 4000 | < 8.37 | < 8.37 | 88.32 - 107.01 |

| Gamboa A. A. B., et al. (2011)[2] | 500, 3000, 12000 | 0.23 - 6.5 | 2.2 - 11.3 | Not Specified |

Table 3: Recovery

| Method Reference | Extraction Method | Concentration (ng/mL) | Mean Recovery (%) |

| Khan I. J., et al. (2008)[1][3] | Protein Precipitation | Not Specified | > 82 |

| Gamboa A. A. B., et al. (2011)[2] | Solid-Phase Extraction | 500, 3000, 12000 | 91.9 - 118.0 |

| March C., et al. (1990)[5] | Solid-Phase Extraction | Not Specified | 94.3 |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for this compound quantification in human plasma.

Method Validation Logical Relationship Diagram

Caption: Key parameters for HPLC method validation.

References

- 1. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medigraphic.com [medigraphic.com]

- 3. A simplified HPLC method for quantification of torsemide from human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved solid-phase extraction and HPLC measurement of this compound and its important metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput LC-MS/MS Analysis of Torasemide and its Metabolites in Human Urine

Abstract

This application note presents a detailed and robust method for the simultaneous quantification of the loop diuretic torasemide and its major metabolites—M1, M3, and M5—in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive guide from sample preparation to data analysis. The method utilizes a straightforward sample preparation procedure followed by a rapid and selective LC-MS/MS analysis, making it suitable for high-throughput pharmacokinetic and metabolic studies. All quantitative data is summarized in clear, structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a potent loop diuretic used in the treatment of edema associated with heart failure, renal disease, and liver disease, as well as for managing hypertension.[1][2] Following administration, this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP2C9, into several metabolites.[3] The primary metabolites of clinical interest are M1 (hydroxythis compound, formed by methyl-hydroxylation), M3 (hydroxythis compound, formed by ring hydroxylation), and M5 (carboxythis compound, formed by the oxidation of M1).[3] While M5 is biologically inactive, metabolites M1 and M3 exhibit some diuretic activity.[4] The analysis of this compound and its metabolites in urine is crucial for understanding its pharmacokinetic profile and metabolic fate. This application note provides a validated LC-MS/MS method for the simultaneous and accurate quantification of these compounds in human urine.

Analyte Information

The chemical structures and molecular weights of this compound and its metabolites are detailed in Table 1.

| Compound | Chemical Name | Metabolic Transformation | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1-isopropyl-3-[[4-(3-methylanilino)-3-pyridinyl]sulfonyl]urea | Parent Drug | C₁₆H₂₀N₄O₃S | 348.42[4] |

| Metabolite M1 | 1-[[4-[3-(hydroxymethyl)anilino]-3-pyridinyl]sulfonyl]-3-isopropylurea | Methyl-hydroxylation | C₁₆H₂₀N₄O₄S | 364.42[5] |

| Metabolite M3 | 1-[[4-(3-methyl-4-hydroxyanilino)-3-pyridinyl]sulfonyl]-3-isopropylurea | Ring-hydroxylation | C₁₆H₂₀N₄O₄S | 364.42 |

| Metabolite M5 | 3-[[(3-pyridinylsulfonyl)ureido]-4-anilino]benzoic acid | Oxidation of M1 | C₁₆H₁₈N₄O₅S | 378.40 |

Experimental Protocols

Materials and Reagents

-

This compound, M1, M3, and M5 reference standards

-

Internal Standard (IS), e.g., Tolbutamide

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid and ammonium (B1175870) formate (B1220265)

-

Human urine (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (e.g., 50:50, v/v) to create working solutions for calibration curves and quality control (QC) samples.

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction protocol is recommended for cleaner samples.

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 1 mL of urine sample, add the internal standard and acidify with formic acid. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Sample Preparation: Liquid-Liquid Extraction (LLE)

An alternative liquid-liquid extraction can also be employed.

-

To 1 mL of urine, add the internal standard.

-

Add 3 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 5.0 µm).

-

Mobile Phase: A gradient of Mobile Phase A (10 mM ammonium formate in water) and Mobile Phase B (methanol).

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes can be used, though negative mode may offer better selectivity.[6]

Table 2: Optimized LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| This compound | 347.0 | User-defined | Negative |

| M1 | 363.1 | User-defined | Negative |

| M3 | 363.1 | User-defined | Negative |

| M5 | 377.1 | User-defined | Negative |

| Tolbutamide (IS) | 269.0 | User-defined | Negative |

Note: Product ions need to be optimized based on the specific instrument used. The precursor ions are based on [M-H]⁻ adducts.

Quantitative Data Summary

The following tables summarize the validation parameters for the LC-MS/MS method, compiled from various studies.

Table 3: Calibration Curve and Linearity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 2500 | > 0.998[6] |

| M5 | 8 - 7000 | > 0.99[7] |

| M1 & M3 | Data to be established | Data to be established |

Table 4: Precision and Accuracy

| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | Low, Med, High | < 15%[6] | < 15%[6] | 94.05 - 103.86[6] |

| M5 | Low, Med, High | < 2%[7] | < 5%[7] | Data to be established |

| M1 & M3 | Low, Med, High | Data to be established | Data to be established | Data to be established |

Table 5: Recovery and Matrix Effect

| Analyte | Extraction Method | Mean Recovery (%) |

| This compound | LLE | 84.20 - 86.47[6] |

| This compound | SPE | ~60[7] |

| M5 | SPE | ~78[7] |

| M1 & M3 | Data to be established | Data to be established |

Visualizations

This compound Metabolism Pathway```dot

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0014359) [hmdb.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Determination of this compound in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydroxy Torsemide | C16H20N4O4S | CID 14475217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Hydroxy TorseMide | 99300-68-2 [amp.chemicalbook.com]

Application Notes and Protocols for Inducing Heart Failure in Rat Models for Torasemide Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing heart failure in rat models, a critical step for investigating the efficacy and mechanisms of therapeutic agents such as Torasemide. The following sections detail established surgical and pharmacological methods, data on expected physiological changes, and key biomarkers for assessing cardiac dysfunction.

Introduction to Heart Failure Models

Rodent models are indispensable tools in cardiovascular research, offering a translational platform to study the pathophysiology of heart failure and evaluate novel therapies.[1][2] The choice of model is crucial and depends on the specific research question, as different models recapitulate distinct aspects of human heart failure.[1] This document outlines three commonly used methods to induce heart failure in rats: Myocardial Infarction (MI) via Left Anterior Descending (LAD) coronary artery ligation, pressure overload through transverse aortic constriction (TAC), and pharmacologically-induced cardiomyopathy using doxorubicin (B1662922) or isoproterenol (B85558).

This compound in the Context of Heart Failure

This compound is a potent loop diuretic that exerts its primary effect by inhibiting the Na+/K+/2Cl- cotransport system in the thick ascending limb of the loop of Henle.[3][4][5][6] This action leads to increased excretion of sodium, chloride, and water, thereby reducing fluid overload, a hallmark symptom of congestive heart failure.[3][5] Beyond its diuretic effect, studies suggest that this compound may have beneficial effects on myocardial remodeling and fibrosis in heart failure, potentially through mechanisms involving the renin-angiotensin-aldosterone system.[7]

Experimental Protocols for Inducing Heart Failure

The following are detailed protocols for inducing heart failure in rats. All procedures should be performed under appropriate anesthesia and with strict adherence to animal welfare guidelines.

Protocol 1: Myocardial Infarction via Left Anterior Descending (LAD) Artery Ligation

This model is one of the most widely used for studying heart failure following myocardial infarction.[2][8]

Objective: To induce a myocardial infarction leading to left ventricular dysfunction.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., a combination of ketamine and xylazine)[9][10]

-

Surgical instruments for thoracotomy

-

Suture material (e.g., 6-0 polypropylene)

-

Mechanical ventilator

Procedure:

-

Anesthetize the rat and connect it to a mechanical ventilator.[11]

-

Perform a left thoracotomy in the fourth intercostal space to expose the heart.[11]

-

Gently retract the pericardium to visualize the left anterior descending (LAD) coronary artery.[11]

-

Pass a suture needle under the LAD artery, approximately 2-3 mm from its origin.

-

Permanently ligate the artery by tying a secure knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.[11]

-

Close the chest in layers and provide post-operative care, including analgesia and monitoring.

Expected Outcomes:

-

Development of a significant myocardial infarction, with the size of the infarct correlating with the severity of left ventricular dysfunction.[1][2]

-

Progressive left ventricular remodeling, including chamber dilation and wall thinning.[2][12]

-

Signs of congestive heart failure typically develop over 4 to 8 weeks.[10][13]

Protocol 2: Pressure Overload via Transverse Aortic Constriction (TAC)

The TAC model mimics hypertension-induced heart failure by creating a pressure overload on the left ventricle.[1][11]

Objective: To induce pressure overload-induced cardiac hypertrophy and heart failure.

Materials:

-

Male C57BL/6 mice or rats (8-10 weeks old)

-

Anesthesia (e.g., isoflurane)[10]

-

Surgical instruments

-

Suture material (e.g., 7-0 silk)

-

A blunt 27-gauge needle (for mice) or an 18-22 gauge needle (for rats)[1]

-

Mechanical ventilator

Procedure:

-

Anesthetize the animal and place it in a supine position.

-

Intubate and connect to a mechanical ventilator.

-

Perform a thoracotomy to expose the aortic arch.

-

Carefully separate the transverse aorta from the surrounding tissues.

-

Pass a suture underneath the aorta between the innominate and left common carotid arteries.

-

Place the needle parallel to the aorta.

-

Tie the suture snugly around the aorta and the needle.

-

Quickly remove the needle to create a defined constriction.[11]

-

Close the chest cavity in layers and provide post-operative care.

Expected Outcomes:

-

Development of concentric left ventricular hypertrophy within the first few weeks.[13]

-

Progression to eccentric hypertrophy, chamber dilation, and systolic dysfunction over several weeks to months.[2]

-

Histological evidence of myocardial fibrosis.[14]

Protocol 3: Pharmacologically-Induced Cardiomyopathy

This approach uses cardiotoxic agents to induce heart failure.

A. Doxorubicin-Induced Cardiomyopathy

Doxorubicin (DOX) is an anthracycline antibiotic that causes dose-dependent cardiotoxicity, leading to dilated cardiomyopathy.[14][15]

Objective: To induce cardiomyopathy through cumulative doxorubicin toxicity.

Materials:

-

Male Sprague-Dawley rats

-

Doxorubicin hydrochloride

-

Sterile saline for injection

Procedure (Chronic Model):

-

Administer doxorubicin intraperitoneally at a dose of 2.5 mg/kg body weight.[16][17]

-

Repeat the injection once a week for 6 weeks to achieve a cumulative dose of 15 mg/kg.[18]

-

Monitor the animals for signs of toxicity, including weight loss and lethargy.

-

Heart failure typically develops several weeks after the final injection.[15]

Expected Outcomes:

-

Progressive decline in left ventricular ejection fraction.

-

Myocardial fibrosis and cardiomyocyte apoptosis.[15]

-

Development of dilated cardiomyopathy.[14]

B. Isoproterenol-Induced Myocardial Injury

Isoproterenol, a non-selective β-adrenergic agonist, can induce myocardial necrosis and fibrosis when administered at high doses.[19][20]

Objective: To induce myocardial damage and subsequent heart failure through β-adrenergic overstimulation.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Isoproterenol hydrochloride

-

Sterile saline for injection

Procedure:

-

Administer isoproterenol subcutaneously at a dose of 5-10 mg/kg body weight.[21][22]

-

Injections can be given daily for 5-7 days or as a single high dose (e.g., 150 mg/kg).[19][21]

-

The severity of cardiac damage is dose-dependent.

-

Heart failure develops over a period of weeks following the injections.[23][24]

Expected Outcomes:

-

Myocardial necrosis and inflammatory cell infiltration in the acute phase.[19]

-

Development of interstitial and perivascular fibrosis in the chronic phase.[21]

-

Left ventricular hypertrophy and diastolic dysfunction.[22]

Data Presentation

Table 1: Summary of Heart Failure Induction Protocols in Rats

| Model Type | Induction Method | Key Features | Typical Timeline for HF Development |

| Myocardial Infarction | Left Anterior Descending (LAD) coronary artery ligation | Mimics post-heart attack heart failure; characterized by a distinct infarct scar and subsequent ventricular remodeling. | 4 - 8 weeks |